molecular formula C5H9ClFNO B1326555 3-Fluoropiperidin-4-one hydrochloride CAS No. 1070896-59-1

3-Fluoropiperidin-4-one hydrochloride

Cat. No.: B1326555
CAS No.: 1070896-59-1
M. Wt: 153.58 g/mol
InChI Key: BYUPJANSFLEUDQ-UHFFFAOYSA-N
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Description

3-Fluoropiperidin-4-one hydrochloride is a chemical compound that belongs to the class of piperidinone derivatives. It has gained attention in the field of scientific research due to its unique physical and chemical properties. The compound is characterized by the presence of a fluorine atom at the third position of the piperidinone ring, which imparts distinct reactivity and stability compared to other piperidinone derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropiperidin-4-one hydrochloride typically involves the fluorination of piperidin-4-one. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropiperidin-4-one hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 3-Fluoropiperidin-4-ol.

    Substitution: Various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

3-Fluoropiperidin-4-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Fluoropiperidin-4-one hydrochloride involves its interaction with specific molecular targets. The fluorine atom’s presence enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-piperidone hydrochloride
  • 1-Benzyl-3-fluoropiperidin-4-one hydrochloride
  • 3-Fluoropiperidin-4-ol hydrochloride

Uniqueness

3-Fluoropiperidin-4-one hydrochloride is unique due to the specific positioning of the fluorine atom, which imparts distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of various biologically active compounds and industrial chemicals.

Properties

IUPAC Name

3-fluoropiperidin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUPJANSFLEUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649106
Record name 3-Fluoropiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070896-59-1
Record name 3-Fluoropiperidin-4-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a hazy solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (52.66 g, 242 mmol) in EtOAc (1 L) was added 4M HCl/dioxane (303 mL, 1212 mmol). The mixture was allowed to stir at ambient temperature for 16 hours. The resulting precipitate was collected by filtration, washed with EtOAc and dried in vacuo to afford 37 g (99%) of desired product as a solid.
Quantity
52.66 g
Type
reactant
Reaction Step One
Quantity
303 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
99%

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